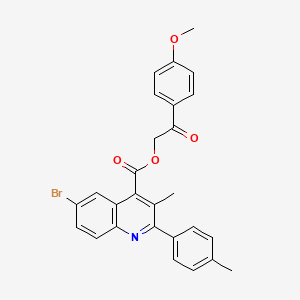
1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-isopropyl-1H-benzimidazole and trifluoromethylthiol.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A suitable solvent like dichloromethane or toluene is used.
Catalysts and Reagents: Common catalysts include Lewis acids such as aluminum chloride or boron trifluoride. Reagents like trifluoromethylthiol are added to introduce the trifluoromethyl group.
Reaction Temperature: The reaction is typically conducted at temperatures ranging from 0°C to room temperature to ensure optimal yield and selectivity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions
1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
科学研究应用
1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored as a potential pesticide or herbicide due to its bioactivity against various pests and weeds.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological pathways, such as DNA synthesis and cell division.
Pathways Involved: It inhibits key enzymes, leading to the disruption of cellular processes and ultimately causing cell death in pathogenic organisms or cancer cells.
相似化合物的比较
Similar Compounds
1-isopropyl-5-(trifluoromethyl)-1H-benzimidazole: Similar structure but lacks the thione group.
1-isopropyl-5-(trifluoromethyl)-2H-benzimidazole-2-thione: Similar structure but different isomer.
1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole: Similar structure but lacks the thione group.
Uniqueness
1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione is unique due to the presence of both the trifluoromethyl and thione groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
209671-17-0 |
|---|---|
分子式 |
C11H11F3N2S |
分子量 |
260.28 g/mol |
IUPAC 名称 |
3-propan-2-yl-6-(trifluoromethyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C11H11F3N2S/c1-6(2)16-9-4-3-7(11(12,13)14)5-8(9)15-10(16)17/h3-6H,1-2H3,(H,15,17) |
InChI 键 |
UGSVUZQFISKBES-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2=C(C=C(C=C2)C(F)(F)F)NC1=S |
溶解度 |
9.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12043249.png)
![Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12043255.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12043259.png)


![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043281.png)


![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12043303.png)

![4-hydroxy-N-[2-(methylcarbamoyl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043309.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043317.png)
![{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12043322.png)
